16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one
Description
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one is a complex organic compound with a unique structure that integrates multiple heterocyclic rings
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
16-methoxy-6,7-dimethyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaen-9-one |
InChI |
InChI=1S/C19H17N3O2S/c1-9-10(2)25-18-15(9)19(23)22-7-6-12-13-8-11(24-3)4-5-14(13)20-16(12)17(22)21-18/h4-5,8,20H,6-7H2,1-3H3 |
InChI Key |
SNXIQJVRTHOESB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one involves multiple steps, typically starting with the formation of the core heterocyclic structure. Common synthetic routes include:
Cyclization Reactions: Initial steps often involve cyclization reactions to form the core pyrido[3,4-b]indole structure.
Functional Group Modifications:
Thieno Ring Formation: The thieno ring is typically introduced through a series of condensation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2’‘,3’‘:4’,5’]pyrimido[1’,2’:1,2]pyrido[3,4-b]indol-4(6H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
